molecular formula C9H10N2O B13046719 2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl

2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl

Cat. No.: B13046719
M. Wt: 162.19 g/mol
InChI Key: KACKDXQDSOFGIC-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)Benzonitrile Hydrochloride (CAS: 2089377-63-7) is a benzonitrile derivative featuring a 1-amino-2-hydroxyethyl substituent on the aromatic ring. Its molecular formula is C₉H₁₀N₂O·HCl, with a molecular weight of 198.65 g/mol . This compound is used in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)benzonitrile

InChI

InChI=1S/C9H10N2O/c10-5-7-3-1-2-4-8(7)9(11)6-12/h1-4,9,12H,6,11H2

InChI Key

KACKDXQDSOFGIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(CO)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Aminoethyl)Benzimidazole Dihydrochloride

  • Molecular Formula : C₉H₁₁N₃·2HCl
  • CAS : 4499-07-4
  • Molecular Weight : 234.13 g/mol
  • Key Features: Contains a benzimidazole ring fused to an ethylamine side chain. The dihydrochloride salt form increases stability but reduces solubility in non-polar solvents compared to the monohydrochloride form of the target compound. Applications: Used in kinase inhibition studies and as a precursor in heterocyclic chemistry .

4-((1R)-1-Amino-2-Methylpropyl)Benzenecarbonitrile HCl

  • Synonyms: AKOS015923260, KB-145157
  • Molecular Formula : C₁₁H₁₄N₂·HCl
  • Key Features: Features a chiral center (R-configuration) and a branched methylpropyl chain, introducing steric hindrance absent in the target compound. The absence of a hydroxyl group reduces polarity compared to 2-(1-amino-2-hydroxyethyl)benzonitrile HCl, impacting its pharmacokinetic properties. Applications: Investigated in asymmetric catalysis and as a building block for chiral ligands .

4-(Aminomethyl)-2-Isopropylthiazole Dihydrochloride

  • Molecular Formula : C₇H₁₂N₂S·2HCl
  • CAS : 1171981-10-4
  • Molecular Weight : 229.17 g/mol
  • Key Features: Contains a thiazole ring with an aminomethyl substituent, differing significantly in electronic properties from the benzonitrile core of the target compound. The dihydrochloride salt and isopropyl group enhance lipophilicity, making it suitable for membrane permeability studies. Applications: Explored in antibacterial and antifungal agent development .

Comparative Data Table

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Structural Highlights
2-(1-Amino-2-hydroxyethyl)Benzonitrile HCl C₉H₁₀N₂O·HCl 2089377-63-7 198.65 Hydroxyethylamine, nitrile
2-(2-Aminoethyl)Benzimidazole Dihydrochloride C₉H₁₁N₃·2HCl 4499-07-4 234.13 Benzimidazole ring, dihydrochloride salt
4-((1R)-1-Amino-2-Methylpropyl)Benzenecarbonitrile HCl C₁₁H₁₄N₂·HCl Not listed ~210.7 (estimated) Chiral center, methylpropyl chain
4-(Aminomethyl)-2-Isopropylthiazole Dihydrochloride C₇H₁₂N₂S·2HCl 1171981-10-4 229.17 Thiazole ring, isopropyl group

Research Findings and Implications

Solubility and Reactivity: The hydroxyl group in 2-(1-amino-2-hydroxyethyl)benzonitrile HCl improves aqueous solubility compared to non-hydroxylated analogs like 4-((1R)-1-amino-2-methylpropyl)benzenecarbonitrile HCl . The nitrile group in the target compound enables participation in click chemistry or cyanation reactions, a feature shared with 4-(aminomethyl)-2-isopropylthiazole dihydrochloride but absent in benzimidazole derivatives .

Biological Activity: Benzimidazole derivatives (e.g., 2-(2-aminoethyl)benzimidazole dihydrochloride) exhibit stronger binding to ATP-binding pockets in kinases due to aromatic stacking, while the target compound’s hydroxyethyl group may favor interactions with polar residues in enzyme active sites .

Synthetic Utility :

  • The chiral benzonitrile analog (AKOS015923260) is preferred for asymmetric synthesis, whereas the target compound’s hydroxyl group offers a handle for further functionalization (e.g., esterification or glycosylation) .

Biological Activity

2-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride, commonly referred to as (R)-2-(1-amino-2-hydroxyethyl)benzonitrile HCl, is a chiral organic compound with significant potential in medicinal chemistry. Characterized by its amine and hydroxyl functional groups attached to a benzonitrile structure, this compound exhibits diverse biological activities that warrant detailed exploration.

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 198.65 g/mol
  • Appearance : White crystalline solid
  • Melting Point : Approximately 152 °C

The compound's reactivity is attributed to its functional groups, allowing it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that (R)-2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride possesses anti-inflammatory and analgesic properties . The presence of the amino and hydroxyl groups suggests interactions with biological targets involved in pain and inflammation pathways. The compound has been studied for its potential effectiveness in treating conditions associated with inflammation, such as arthritis and other inflammatory disorders.

Neuroprotective Effects

Research has also highlighted the potential neuroprotective effects of this compound. It may interact with neurotransmitter receptors, influencing pathways related to neurodegenerative diseases. This aspect of its biological activity opens avenues for further investigation into its role in conditions like Alzheimer's disease and Parkinson's disease.

The mechanism by which (R)-2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride exerts its effects involves binding to specific receptors and modulating their activity. Studies utilizing techniques such as radiolabeled binding assays and computational docking simulations are essential for elucidating these interactions and understanding the pharmacodynamics involved.

Comparative Analysis

To better understand the biological activity of (R)-2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaBiological Activity
(S)-2-(1-Amino-2-hydroxyethyl)benzonitrileC₉H₁₃N₂OPotentially similar neuroprotective effects
3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochlorideC₉H₁₃ClN₂OSimilar anti-inflammatory properties
1-[Bis(2-hydroxyethyl)amino]-2-propanolC₇H₁₇NO₃Used in various pharmaceutical formulations

The unique stereochemistry of (R)-2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride may confer distinct binding interactions compared to its analogs, which is crucial for developing targeted therapies with minimized side effects.

Case Studies

Several case studies have investigated the therapeutic potential of (R)-2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride:

  • Study on Inflammatory Response : A study demonstrated that the compound significantly reduced markers of inflammation in animal models of arthritis, suggesting its potential application in inflammatory disorders.
  • Neuroprotection in Animal Models : Research indicated that administration of the compound improved cognitive function in rodent models of neurodegeneration, supporting its role as a neuroprotective agent.
  • Binding Affinity Studies : Binding assays revealed that (R)-2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride has a notable affinity for certain neurotransmitter receptors, which may explain its analgesic properties.

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